molecular formula C24H26N4O3 B2819161 1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900870-53-3

1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2819161
CAS No.: 900870-53-3
M. Wt: 418.497
InChI Key: SWZDNEWIXCHNSN-UHFFFAOYSA-N
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Description

1-Benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound. It belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities. This compound’s structure includes multiple fused rings and functional groups, making it a potential candidate for various pharmacological applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, has been conducted to explore their potential applications in medicinal chemistry and material science. These compounds are synthesized through various chemical reactions, including the reaction of amino-substituted thieno[2,3-b]pyridine carboxamides with carbonyl compounds to form tetrahydropyridothienopyrimidine derivatives. Such compounds have been studied for their potential biological activities and applications in creating new materials with unique properties (Bakhite, Al‐Sehemi, & Yamada, 2005).

Analgesic Properties

Modifications of the pyridopyrimidine nucleus have been explored to enhance biological properties, including analgesic effects. One study focused on the methylation of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives to optimize their analgesic properties, indicating the significance of structural modifications in developing new therapeutic agents (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antimicrobial and Anti-inflammatory Agents

The synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has been reported, with these molecules showing promising anti-inflammatory and analgesic activities. Such studies highlight the potential of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives in developing new drugs with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Anti-lipoxygenase Activities

The development of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the versatility of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives in therapeutic applications. Such research underscores the potential of these compounds in addressing various health conditions through targeted molecular modifications (Rahmouni et al., 2016).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core:

    • Starting with a pyrimidine derivative, the core structure is formed through cyclization reactions involving appropriate precursors such as pyrrole and pyrimidine intermediates.
    • Conditions: Cyclization often requires catalysts like Lewis acids (e.g., AlCl3) and solvents like dichloromethane (DCM) under reflux conditions.
  • Functional Group Modifications:

    • Introduction of the benzyl group at the nitrogen atom is typically achieved through nucleophilic substitution reactions.
    • The ethoxypropyl group is introduced via alkylation reactions using ethoxypropyl halides in the presence of a base like potassium carbonate (K2CO3).
  • Final Assembly:

    • The final compound is assembled by coupling the modified core with the carboxamide group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Implementation of green chemistry principles to minimize waste and use of hazardous reagents.

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the methyl group, forming hydroxylated or carboxylated derivatives.
    • Common reagents: KMnO4, CrO3.
  • Reduction:

    • Reduction of the carbonyl group to form alcohol derivatives.
    • Common reagents: NaBH4, LiAlH4.
  • Substitution:

    • Nucleophilic substitution reactions can modify the benzyl or ethoxypropyl groups.
    • Common reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

  • Oxidation products include carboxylic acids and alcohols.
  • Reduction products include alcohol derivatives.
  • Substitution products vary based on the nucleophile used.

Chemistry:

  • Used as a building block for synthesizing more complex heterocyclic compounds.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential anti-inflammatory and anti-cancer properties due to its ability to interact with biological targets.
  • Investigated for its role in inhibiting specific enzymes or receptors involved in disease pathways.

Industry:

  • Potential use in the development of pharmaceuticals and agrochemicals.
  • Studied for its properties as a catalyst or intermediate in organic synthesis.

Comparison with Similar Compounds

  • 7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide.
  • 1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide.

This detailed overview provides a comprehensive understanding of 1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

6-benzyl-N-(3-ethoxypropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-3-31-13-7-12-25-23(29)20-14-19-22(27(20)16-18-8-5-4-6-9-18)26-21-11-10-17(2)15-28(21)24(19)30/h4-6,8-11,14-15H,3,7,12-13,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZDNEWIXCHNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC(=CN4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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